molecular formula C17H24N2O2 B14126080 Benzyl (1-(cyclopropylmethyl)piperidin-4-yl)carbamate

Benzyl (1-(cyclopropylmethyl)piperidin-4-yl)carbamate

Cat. No.: B14126080
M. Wt: 288.4 g/mol
InChI Key: VOPZSIYRUNSJDT-UHFFFAOYSA-N
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Description

Benzyl (1-(cyclopropylmethyl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C17H24N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-(cyclopropylmethyl)piperidin-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-(cyclopropylmethyl)piperidin-4-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-(cyclopropylmethyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones, depending on the specific conditions.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The major products depend on the nucleophile used but can include ethers or substituted benzyl derivatives.

Scientific Research Applications

Benzyl (1-(cyclopropylmethyl)piperidin-4-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (1-(cyclopropylmethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (1-(cyclopropylmethyl)piperidin-4-yl)carbamate: Unique due to its specific substitution pattern and potential biological activity.

    Piperidine derivatives: A broad class of compounds with varying biological and chemical properties.

    Cyclopropylmethyl derivatives: Known for their stability and unique reactivity.

Uniqueness

This compound stands out due to its combination of a piperidine ring with a cyclopropylmethyl group, which imparts unique chemical and biological properties

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

benzyl N-[1-(cyclopropylmethyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C17H24N2O2/c20-17(21-13-15-4-2-1-3-5-15)18-16-8-10-19(11-9-16)12-14-6-7-14/h1-5,14,16H,6-13H2,(H,18,20)

InChI Key

VOPZSIYRUNSJDT-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCC(CC2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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